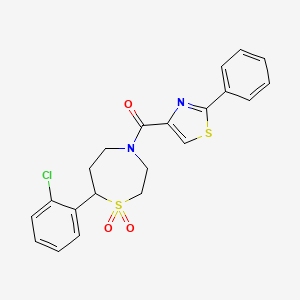

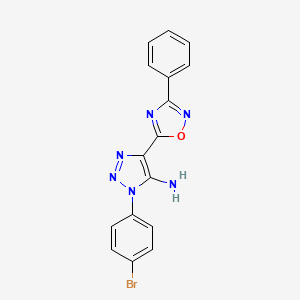

(E)-N-allyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-allyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” is a chemical compound with the molecular formula C17H12N4O4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. Some of the properties that can be determined include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area .

Scientific Research Applications

Corrosion Inhibition

Research indicates the effectiveness of certain hydrazinecarbothioamide derivatives in corrosion inhibition. For instance, a study by Raphael Palayoor et al. (2017) demonstrated the corrosion protection capacity of heterocyclic semicarbazones on carbon steel in HCl medium. The study found that the presence of nitro and carbamoyl groups in these compounds significantly enhanced their inhibition efficiency, suggesting that similar structures, including (E)-N-allyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide, could serve as effective corrosion inhibitors (Raphael Palayoor et al., 2017).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. Sriram et al. (2009) synthesized and tested 5-nitrofuran-2-yl derivatives for their in vitro activity against tubercular and non-tubercular mycobacterium species. Their findings highlighted the potential of these compounds to serve as potent antimicrobial agents, with certain derivatives showing higher activity than standard treatments in both log-phase culture of Mycobacterium tuberculosis and in starved cultures (Sriram et al., 2009).

Material Development

On the material science front, compounds like (E)-N-allyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide can be instrumental in the synthesis and characterization of new materials. Studies such as the one by Sivajeyanthi et al. (2017), which focused on the synthesis, crystal structure, and molecular analyses of hydrazinecarbothioamide derivatives, contribute to our understanding of how these compounds interact at the molecular level and their potential applications in designing new materials with desired properties (Sivajeyanthi et al., 2017).

properties

IUPAC Name |

1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-2-9-16-15(23)18-17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)19(20)21/h2-8,10H,1,9H2,(H2,16,18,23)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSKZMMPSPNTAD-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-allyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)